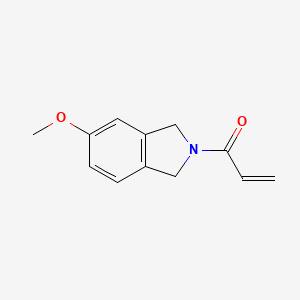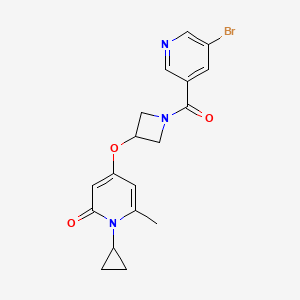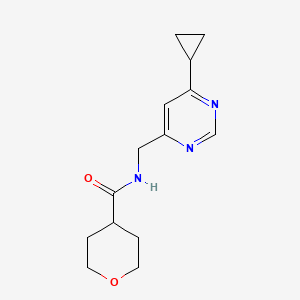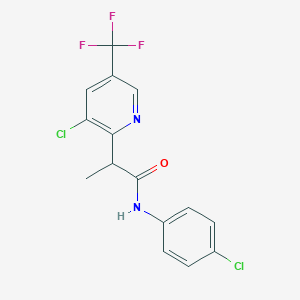
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a designer drug due to its stimulant effects. Despite its widespread use, MDPV has been associated with adverse effects such as addiction, psychosis, and even death.
Wirkmechanismus
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the stimulant effects of 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one, including increased energy, alertness, and euphoria. 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one also has a high affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to the stimulant effects of the drug. 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has also been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of its effects at low doses. However, its high affinity for the dopamine and norepinephrine transporters can make it difficult to distinguish its effects from those of other stimulants. Additionally, its adverse effects, including addiction and psychosis, make it a challenging drug to study in vivo.
Zukünftige Richtungen
There are a number of future directions for 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one research, including the investigation of its effects on other neurotransmitter systems, such as the serotonin system. Additionally, more research is needed to understand the long-term effects of 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one use, including its potential for addiction and psychosis. Finally, the development of new and more selective dopamine and norepinephrine reuptake inhibitors could lead to new treatments for a variety of disorders, including attention deficit hyperactivity disorder and depression.
Conclusion:
In conclusion, 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one is a synthetic cathinone that has been used as a designer drug due to its stimulant effects. It acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. While 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has been extensively studied, there is still much to learn about its effects on the central nervous system and its potential for addiction and psychosis. Further research is needed to fully understand the mechanisms of action of 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one and its potential for therapeutic use.
Synthesemethoden
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one can be synthesized through a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride. Friedel-Crafts acylation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with propionic anhydride and aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has been used extensively in scientific research to investigate its effects on the central nervous system. Studies have shown that 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the stimulant effects of 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one, including increased energy, alertness, and euphoria.
Eigenschaften
IUPAC Name |
1-(5-methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)13-7-9-4-5-11(15-2)6-10(9)8-13/h3-6H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSVAWUBFVRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)C(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)


![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)



